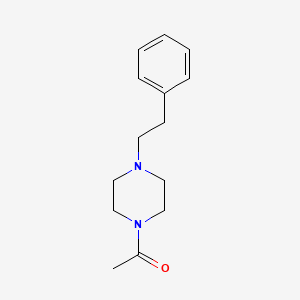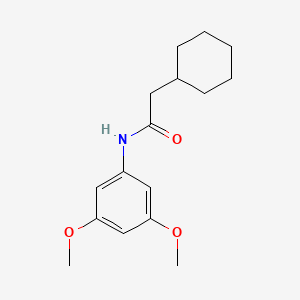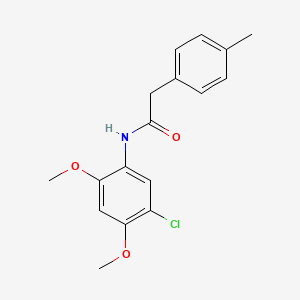
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CDMB is a member of the acetanilide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of CDMB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. CDMB has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDMB has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Additionally, CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CDMB has several advantages for lab experiments, including its high potency and selectivity for COX-2 and LOX enzymes. However, CDMB also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of CDMB. One potential direction is the development of CDMB-based drugs for the treatment of inflammation, pain, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of CDMB and its potential as a modulator of the immune system. Finally, the development of more efficient synthesis methods for CDMB could lead to increased availability and lower costs for researchers.
Méthodes De Synthèse
CDMB can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 4-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, CDMB can be synthesized through the reaction of 5-chloro-2,4-dimethoxyaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. Both methods have been shown to produce high yields of CDMB.
Applications De Recherche Scientifique
CDMB has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. CDMB has also been investigated for its potential as a treatment for neuropathic pain and as a modulator of the immune system. Additionally, CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-12(7-5-11)8-17(20)19-14-9-13(18)15(21-2)10-16(14)22-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLPOCQOMAZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

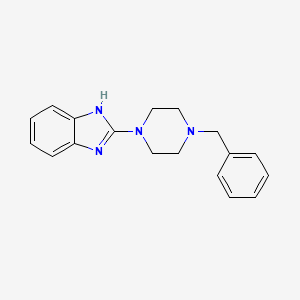
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)
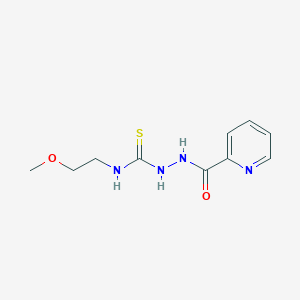
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
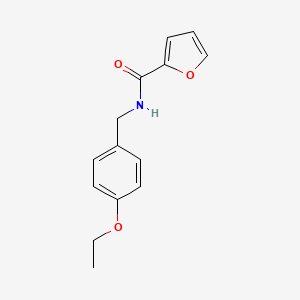
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
